molecular formula C7H9NO4S2 B3020520 2-(Thiophene-2-sulfonamido)propanoic acid CAS No. 82068-11-9

2-(Thiophene-2-sulfonamido)propanoic acid

Cat. No.: B3020520
CAS No.: 82068-11-9
M. Wt: 235.27
InChI Key: XIODLOBECJQIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophene-2-sulfonamido)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Thiophene-2-sulfonamido)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophene-2-sulfonamido)propanoic acid is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they may inhibit enzymes or bind to receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 2-(Thiophene-2-sulfonamido)propanoic acid is unique due to its specific sulfonamide and propanoic acid groups, which confer distinct chemical and biological properties.

Biological Activity

2-(Thiophene-2-sulfonamido)propanoic acid is a compound characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and a propanoic acid moiety. This structural configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C₇H₉N₁O₄S₂
  • Molecular Weight : 235.28 g/mol

The compound's reactivity is influenced by its functional groups, which allow for various chemical reactions such as oxidation, reduction, and electrophilic substitution. These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties .

Antimicrobial Activity

Thiophene derivatives are known for their antimicrobial properties. Studies suggest that this compound may inhibit the growth of various bacterial strains. The mechanism of action typically involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .

Anticancer Potential

Research indicates that compounds with sulfonamide groups can act as inhibitors of serine proteases implicated in cancer progression. Specifically, the serine protease urokinase (uPa) has been targeted by similar thiophene derivatives, suggesting potential applications in cancer therapy .

Neuropharmacological Effects

Preliminary studies have explored the effects of thiophene derivatives on NMDA receptors, particularly the GluN2B subtype associated with neurodegenerative disorders like Alzheimer's and Parkinson's disease. The replacement of traditional aromatic rings with thiophene has shown promise in enhancing receptor affinity without compromising selectivity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : It can bind to receptors such as the angiotensin II type 2 receptor (AT2R), potentially influencing cardiovascular functions .

Study 1: Antimicrobial Activity

A study conducted on various thiophene derivatives demonstrated that those containing sulfonamide groups exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated a promising therapeutic potential for treating bacterial infections .

Study 2: Cancer Inhibition

In vitro assays showed that certain thiophene derivatives could effectively inhibit the activity of urokinase, leading to reduced invasiveness of cancer cells. This suggests that this compound could be developed further as an anticancer agent .

Study 3: Neuropharmacological Properties

Research on NMDA receptor antagonists revealed that bioisosteric replacements with thiophene increased binding affinity for the GluN2B subunit. This finding supports the hypothesis that this compound could serve as a lead compound for neuroprotective drugs .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Biological Activities
3-(Thiophene-2-sulfonamido)propanoic acid Similar sulfonamide and propanoic structurePotentially different antimicrobial profile
Thiophenes without sulfonamide group Basic thiophene structureVarying reactivity and lower biological activity
Thiophene derivatives targeting NMDA receptors Modified thiophenesEnhanced neuropharmacological effects

Properties

IUPAC Name

2-(thiophen-2-ylsulfonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c1-5(7(9)10)8-14(11,12)6-3-2-4-13-6/h2-5,8H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIODLOBECJQIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.